Boc-Hse(Me)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXBKRHPHSTADP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209241 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104839-08-9 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104839-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for Nα Boc Protected Homoserine Derivatives
Precursor Chemistry and Stereoselective Synthesis of Nα-Boc-L-Homoserine
The synthesis of Nα-Boc-L-homoserine can be approached from different starting materials, each with its own set of advantages and challenges. The primary concerns in these synthetic routes are maintaining the stereochemical integrity of the α-carbon and preventing undesirable side reactions, such as lactonization.
Synthetic Routes from Aspartic Acid Derivatives
One established method is the reduction of L-aspartic acid β-methyl ester using sodium borohydride (B1222165) in an aqueous solution. tandfonline.com This approach has been shown to produce L-homoserine without racemization. tandfonline.com A more complex, multi-step procedure starts with Nα-Boc-L-aspartic acid tert-butyl ester (Boc-Asp-OtBu). thieme-connect.de The free α-carboxylic acid is converted to a mixed anhydride (B1165640) with isobutyl chloroformate, which is then reduced with sodium borohydride to afford Nα-Boc-L-homoserine tert-butyl ester (Boc-Hse-OtBu). thieme-connect.de Borane has also been utilized as a reducing agent for the conversion of aspartic acid to homoserine in the context of protein analysis. nih.gov
Table 1: Comparison of Synthetic Routes from Aspartic Acid Derivatives
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| L-Aspartic acid β-methyl ester | Sodium borohydride | L-Homoserine | ~25% | tandfonline.com |
| Boc-Asp-OtBu | Isobutyl chloroformate, NMM, Sodium borohydride | Boc-Hse-OtBu | Not specified | thieme-connect.de |
Note: The low yield in the sodium borohydride reduction of L-aspartic acid β-methyl ester was attributed to the hydrolysis of the ester starting material. tandfonline.com
Direct Nα-Protection of L-Homoserine
The most direct route to Nα-Boc-L-homoserine is the reaction of L-homoserine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the newly formed carbamic acid and drive the reaction to completion. organic-chemistry.org Common bases include sodium bicarbonate or triethylamine (B128534). core.ac.ukgoogle.com The reaction can be performed in various solvent systems, including aqueous mixtures or organic solvents like acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgcore.ac.uk For instance, L-homoserine can be treated with Boc-anhydride in a dioxane/water mixture with sodium bicarbonate to yield Nα-Boc-L-homoserine. core.ac.uk
Methodologies for Controlling Homoserine Racemization during Nα-Protection and Side-Chain Functionalization
Maintaining the stereochemical purity of homoserine derivatives during synthesis is paramount. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur at the α-carbon, which is susceptible to epimerization under certain conditions. peptide.com The risk of racemization is particularly high during two key steps: the activation of the carboxyl group for peptide coupling and reactions involving the side chain under basic conditions. peptide.commdpi.com
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate or direct deprotonation of the α-hydrogen by a base. mdpi.com To mitigate this, several strategies are employed:
Choice of Base: The basicity and steric hindrance of the base used can significantly influence the rate of racemization. highfine.com Less nucleophilic, sterically hindered bases are often preferred.
Additives: The addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization during peptide bond formation by forming activated esters that are less prone to cyclize into oxazolones. peptide.comhighfine.com
Protecting Groups: The choice of the N-terminal protecting group can also play a role. The Boc group is generally considered effective in preventing racemization. In some cases, sterically demanding protecting groups have been shown to protect the α-center from racemization. researchgate.net
Reaction Conditions: Careful control of reaction temperature and time is crucial, as prolonged exposure to harsh conditions can increase the likelihood of racemization.
Studies have shown that amino acids with hydroxyl-containing side chains, like serine and threonine, are more susceptible to losing their α-proton, which can lead to racemization. nih.gov
Prevention and Mitigation of Spontaneous Lactonization in Nα-Boc-Homoserine Derivatives
A significant side reaction in the chemistry of homoserine derivatives is the intramolecular cyclization to form a stable five-membered ring, known as homoserine lactone. peptide.comresearchgate.net This reaction is often catalyzed by acid and can occur spontaneously, particularly when the N-terminal amino group is protected and the C-terminal carboxyl group is activated. researchgate.net
The formation of N-acyl-homoserine lactones is a well-known process in bacterial quorum sensing, where they act as signaling molecules. nih.gov In the context of peptide synthesis, this lactonization is an undesirable side reaction. The propensity for lactonization can be influenced by the choice of protecting groups. For example, the N-trityl (Trt) group has been reported to prevent the spontaneous lactonization of homoserine. researchgate.net
To minimize lactonization during synthesis, several precautions can be taken:
pH Control: Maintaining a neutral or slightly basic pH can reduce acid-catalyzed lactonization.
Immediate Use: Activated homoserine derivatives should be used immediately in the subsequent reaction step to minimize the time available for cyclization.
Protecting Group Strategy: As mentioned, the choice of the N-protecting group can influence the rate of lactonization. researchgate.net
O-Methylation and Other Side-Chain Alkylation Procedures for Homoserine Derivatives
The hydroxyl group on the side chain of homoserine provides a convenient point for functionalization. O-alkylation, particularly O-methylation, is a common modification to alter the physicochemical properties of homoserine-containing peptides.
Protecting Group Orthogonality in O-Functionalization of Boc-Hse-OH
The synthesis of O-methylated homoserine, specifically N-Boc-O-methyl-L-homoserine (Boc-Hse(Me)-OH), is a prime example of the application of orthogonal protecting group strategies in peptide chemistry. achemblock.com In a multi-step synthesis, the reactivity of different functional groups on the homoserine molecule must be carefully managed. biosynth.com The primary challenge lies in selectively modifying the side-chain hydroxyl group without affecting the Nα-amino group or the C-terminal carboxylic acid.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function. organic-chemistry.org Its key advantage is its stability to most nucleophiles and bases, while being readily removable under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgiris-biotech.de This chemical property dictates the conditions for subsequent reaction steps. To achieve O-methylation of Boc-Hse-OH, the hydroxyl group is typically targeted with a methylating agent, such as methyl iodide, in the presence of a base.
To prevent unwanted reactions, the carboxylic acid group is often protected as an ester, for example, a methyl ester (Me) or a benzyl (B1604629) ester (Bzl). lookchem.comresearchgate.net The choice of this ester group must be orthogonal to the Boc group. For instance, a benzyl ester can be removed by hydrogenolysis, a reaction condition under which the Boc group is stable. researchgate.net
The most common orthogonal protection strategy in modern peptide synthesis is the Fmoc/tBu pair. iris-biotech.de The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amine and is cleaved by a base (like piperidine), while side-chain functional groups and the C-terminus are often protected with acid-labile groups like tert-butyl (tBu). biosynth.comiris-biotech.de In the context of synthesizing a specific O-functionalized homoserine derivative for peptide synthesis, a researcher might synthesize N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, which can then be incorporated into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov After incorporation, the Boc group on the side chain can be selectively removed to allow for further modification, demonstrating a clear orthogonal approach. nih.gov
| Protecting Group | Function Protected | Cleavage Condition | Orthogonal to |
| Boc | α-Amino | Acid (e.g., TFA) | Fmoc, Bzl, Alloc |
| Fmoc | α-Amino | Base (e.g., Piperidine) | Boc, tBu, Trt |
| Bzl | Carboxyl/Hydroxyl | Hydrogenolysis | Boc, Fmoc |
| tBu | Carboxyl/Hydroxyl | Acid (e.g., TFA) | Fmoc, Alloc |
| Alloc | α-Amino | Pd(0) catalyst | Boc, Fmoc, tBu |
This table presents common protecting groups and their orthogonal relationships relevant to amino acid synthesis. biosynth.comiris-biotech.deresearchgate.netsigmaaldrich.com
Synthesis of Phosphonate (B1237965) and Other Heteroatom-Containing Homoserine Analogues
Chemical Synthesis of 2-Amino-4-phosphonobutanoic Acid (Abu[PO(OR)₂) Derivatives from Boc-Hse-OtBu
The synthesis of 2-amino-4-phosphonobutanoic acid (Abu[PO(OR)₂]) derivatives, which are phosphonate analogues of phosphohomoserine, highlights a sophisticated use of Nα-Boc-protected homoserine intermediates. thieme-connect.de These phosphonates are of significant interest as they act as stable mimics of phosphate-containing amino acids, replacing the hydrolytically labile O-P bond with a robust C-P bond. thieme-connect.de
A common and efficient route to these compounds, such as Boc-Abu[PO(OMe)₂]-OH, begins with the commercially available Boc-Asp-OtBu. thieme-connect.de The synthesis involves a seven-step procedure that demonstrates key chemical transformations:
Mixed Anhydride Formation: Boc-Asp-OtBu is treated with N-methylmorpholine (NMM) and isobutyl chloroformate to form a mixed anhydride. thieme-connect.de
Reduction to Homoserine: The anhydride is reduced in situ using sodium borohydride (NaBH₄) to yield Boc-Hse-OtBu. thieme-connect.de
Oxidation to Aldehyde: The primary alcohol of Boc-Hse-OtBu is then oxidized to the corresponding aldehyde, Boc-aspartaldehyde-OtBu, using a TEMPO-catalyzed reaction with sodium hypochlorite. thieme-connect.de
Phosphonate Addition: The aldehyde is subsequently converted into a γ-hydroxy phosphonate. This is achieved by refluxing with dimethyl trimethylsilyl (B98337) phosphite, followed by hydrolysis. thieme-connect.de
Deoxygenation: The hydroxyl group is removed through a process of homolytic deoxygenation to afford the final phosphonate derivative. thieme-connect.de
This multi-step pathway showcases the utility of Boc-Hse-OtBu as a pivotal intermediate in accessing complex, non-proteinogenic amino acids for various applications in medicinal chemistry.
Incorporation of Phosphonates and Related Isosteres
Phosphonate derivatives of amino acids, such as Abu[PO(OR)₂], are valuable building blocks in the design of peptidomimetics. thieme-connect.de The replacement of a phosphate (B84403) group with a phosphonate isostere can confer several advantageous properties to a peptide. beilstein-journals.org These include increased resistance to enzymatic degradation by phosphatases and proteases, which can enhance the in vivo half-life of therapeutic peptides. beilstein-journals.org Furthermore, the phosphonate moiety, which is typically charged at physiological pH, can improve the water solubility of peptides. beilstein-journals.org
The incorporation of these analogues into peptide chains is typically accomplished using standard solid-phase peptide synthesis (SPPS) methodologies. thieme-connect.de Protected building blocks like Boc-Abu[PO(OR₁)₂]-OH or Fmoc-Abu[PO(OR₁)₂]-OH (where R¹ can be methyl, ethyl, etc.) are readily integrated into growing peptide sequences using common coupling reagents such as carbodiimides or phosphonium (B103445) salts. thieme-connect.de
The use of the Fmoc-protected phosphonate derivative is particularly advantageous in SPPS. Unlike phosphoserine derivatives, which can be susceptible to β-elimination during the piperidine-mediated Fmoc-cleavage steps, the Abu[PO(OR₁)₂] residue is stable under these conditions. thieme-connect.de This stability makes the synthesis of phosphonate-containing peptides more straightforward and efficient.
| Isosteric Group | Replaces | Key Advantage | Reference |
| Phosphonate (-CH₂-P(O)(OR)₂) | Phosphate (-O-P(O)(OR)₂) | Increased enzymatic stability | thieme-connect.de |
| Cyclic Phostone | Phosphate | Conformational constraint | nih.gov |
| Borano-phosphate (-O-P(O)(O⁻)(BH₃⁻)) | Phosphate | Isoelectronic/isoionic mimic | nih.gov |
This table summarizes key phosphate isosteres and their advantages.
Synthesis of Cyclic and Oxazole-Containing Homoserine Scaffolds
The homoserine framework, particularly in its N-protected form, is a versatile starting point for the synthesis of various heterocyclic structures, including cyclic peptides and oxazoles.
The most well-known cyclic derivatives of homoserine are N-acyl homoserine lactones (AHLs), which are formed through intramolecular cyclization. Another approach involves the synthesis of cyclic hydroxamates from homoserine lactone, leading to compounds like cyclocanaline. cdnsciencepub.com More complex cyclic isosteres of homoserine, such as those tethered to a γ-lactam ring, have also been prepared, offering conformationally restricted peptide mimics. researchgate.net Furthermore, cyclic ethers can be synthesized from homoserine-related structures like N-tritylmethioninol through methylation followed by base-mediated cyclization. psu.edu
Integration of Nα Boc Protected Homoserine Derivatives in Advanced Peptide Synthesis
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) remains the dominant methodology for the routine assembly of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, while largely supplanted by the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach for many applications, continues to be relevant, particularly for the synthesis of certain complex or modified peptides iris-biotech.demasterorganicchemistry.comiris-biotech.de. The integration of Boc-Hse(Me)-OH into Boc-based SPPS protocols presents specific considerations regarding coupling efficiency, deprotection strategies, and opportunities for on-resin modifications.
Coupling Efficiencies and Methodological Optimizations for this compound Incorporation
The efficiency of coupling any amino acid derivative in SPPS is influenced by several factors, including the steric hindrance of the incoming amino acid, the nature of the N-terminal amine on the growing peptide chain, and the choice of coupling reagents and reaction conditions. While specific quantitative data on the coupling efficiency of this compound is not extensively documented in publicly available literature, general principles of peptide coupling provide a framework for optimizing its incorporation.
The methyl ether on the side chain of this compound is relatively small and unreactive under standard coupling conditions, suggesting that its steric hindrance would be less of a concern compared to bulkier side chains. However, as with other amino acids, difficult couplings can arise, particularly when coupling to a sterically hindered N-terminus or within a sequence prone to aggregation.
Methodological Optimizations:
To ensure high coupling yields, a variety of activating agents can be employed. Common choices in Boc-SPPS include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates bachem.com. For more challenging couplings, more potent activating agents such as uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be utilized bachem.com.
The choice of solvent is also critical. N,N-dimethylformamide (DMF) is the most common solvent for SPPS, but for sequences prone to aggregation, the use of alternative solvents or chaotropic agents may be necessary. Monitoring the completeness of the coupling reaction, for instance via the ninhydrin test, is crucial to determine if a recoupling step is required.
| Coupling Reagent/Additive | Class | Key Features |
| DCC | Carbodiimide | Standard, cost-effective coupling reagent. |
| DIC | Carbodiimide | Liquid, easier to handle than DCC; byproduct is more soluble. |
| HOBt | Additive | Suppresses racemization and improves coupling efficiency when used with carbodiimides. |
| HBTU | Uronium Salt | Highly efficient coupling reagent, suitable for difficult couplings. |
| HATU | Uronium Salt | More reactive than HBTU, particularly useful for sterically hindered amino acids. |
Orthogonal Deprotection Strategies in Boc-based SPPS Utilizing Homoserine Derivatives
A key feature of successful peptide synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others iris-biotech.debiosynth.com. In the context of Boc-based SPPS, the Nα-Boc group is labile to moderate acid (e.g., trifluoroacetic acid, TFA), while side-chain protecting groups are typically benzyl-based and require strong acid (e.g., hydrofluoric acid, HF) for cleavage chempep.compeptide.com.
The O-methyl group of this compound serves as a permanent protecting group for the side-chain hydroxyl function of homoserine. This methyl ether is stable to the repetitive TFA treatments used for Nα-Boc removal and also to the final HF cleavage, remaining intact in the final peptide. This stability makes it a suitable choice when a permanently protected or modified homoserine residue is desired in the target peptide.
For applications requiring the eventual deprotection of the homoserine side chain, an alternative protecting group would be necessary. For instance, a benzyl (B1604629) ether could be used, which would be cleaved during the final HF step along with other benzyl-based side-chain protecting groups. The use of a methyl ether, therefore, represents a deliberate design choice for introducing a permanently modified residue.
| Protecting Group | Typical Cleavage Reagent | Stability |
| Boc (Nα) | Trifluoroacetic Acid (TFA) | Labile to moderate acid. |
| Benzyl (Side-chain) | Hydrofluoric Acid (HF) | Labile to strong acid. |
| Methyl (Side-chain of Hse(Me)) | Stable | Stable to both TFA and HF. |
On-Resin Side-Chain Functionalization of Hydroxyamino Acid Derivatives (e.g., Phosphorylation, Sulfonation, PEGylation)
The ability to perform chemical modifications on the peptide while it is still attached to the solid support is a powerful tool for creating complex peptides. The hydroxyl group of amino acids like serine, threonine, and homoserine is a common target for such modifications. However, in the case of this compound, the side-chain hydroxyl is protected by a stable methyl ether, rendering it unavailable for direct on-resin functionalization such as phosphorylation, sulfonation, or PEGylation.
To perform these modifications on a homoserine residue within a peptide synthesized via Boc-SPPS, one would need to start with a homoserine derivative where the side-chain hydroxyl is protected with a group that can be removed orthogonally to both the Nα-Boc group and the other side-chain protecting groups. For example, a protecting group labile to a specific reagent that does not affect the Boc or benzyl groups would be required. After selective deprotection of the homoserine side chain, the desired modification could be carried out on the resin-bound peptide.
While direct on-resin modification of the O-methyl group is not feasible under standard conditions, the incorporation of this compound itself represents a form of pre-synthetic side-chain modification, where the methyl group is installed prior to the amino acid's use in peptide synthesis.
Applications in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique for the synthesis of short peptides, peptide fragments for subsequent ligation, and complex cyclic or modified peptides libretexts.orgresearchgate.net.
Dipeptide and Oligopeptide Formation with this compound as a Building Block
In solution-phase synthesis, this compound can be readily used as a building block for the formation of dipeptides and smaller oligopeptides. The general strategy involves the coupling of an N-terminally protected amino acid (such as this compound) with a C-terminally protected amino acid (e.g., an amino acid methyl or benzyl ester) nih.govyoutube.com.
The coupling reaction is typically mediated by the same types of activating agents used in SPPS, such as DCC/HOBt or TBTU nih.gov. After the coupling reaction, the product is isolated and purified. The protecting groups can then be selectively removed to allow for further chain elongation. For example, the Boc group can be removed with TFA to expose the N-terminal amine for the next coupling step, or the C-terminal ester can be hydrolyzed to allow for coupling at the C-terminus.
A general procedure for the synthesis of a dipeptide using this compound in solution phase is as follows:
Activation of the carboxyl group of this compound using a suitable coupling reagent (e.g., DCC).
Addition of the C-terminally protected amino acid (e.g., H-Xaa-OMe).
Reaction in an appropriate organic solvent (e.g., dichloromethane (B109758) or DMF).
Work-up and purification of the resulting protected dipeptide (Boc-Hse(Me)-Xaa-OMe).
Challenges and Solutions in Solution-Phase Coupling of Homoserine Derivatives
While the solution-phase coupling of this compound is generally straightforward, challenges can arise that are common to solution-phase peptide synthesis. One of the primary challenges is maintaining the solubility of the growing peptide chain as it increases in length. As the peptide elongates, it may precipitate from the reaction solvent, leading to incomplete reactions and difficult purifications. Careful selection of solvents and protecting groups can help to mitigate this issue.
Another significant challenge is the risk of racemization, particularly during the activation of the carboxyl group mdpi.com. The use of coupling additives like HOBt is a standard practice to minimize this side reaction bachem.com. The choice of coupling reagent and reaction conditions (e.g., temperature, base) also plays a crucial role in preventing epimerization. For Boc-protected amino acids, the urethane protecting group itself helps to suppress racemization via the formation of an oxazolone (B7731731) intermediate researchgate.net.
Finally, the purification of intermediates at each step of a solution-phase synthesis can be time-consuming and may lead to material loss. Techniques such as crystallization or chromatography are typically employed to ensure the purity of each peptide fragment before proceeding to the next coupling step.
Synthesis of Non-Natural Peptides and Peptide Mimetics Incorporating Homoserine Derivatives
The design and synthesis of non-natural peptides and peptidomimetics are cornerstones of modern medicinal chemistry, offering pathways to novel therapeutics with enhanced stability, bioavailability, and target specificity. A key strategy in this field is the incorporation of non-canonical amino acids, which can introduce unique structural and functional properties into a peptide backbone. Nα-Boc-O-methyl-L-homoserine (this compound) serves as a valuable building block in this context, providing a stable and versatile scaffold for creating sophisticated peptide analogues.
The utility of this compound in solid-phase peptide synthesis (SPPS) stems from its distinct chemical features. The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group, compatible with classic Boc-based SPPS strategies that use acids like trifluoroacetic acid (TFA) for deprotection in a stepwise manner. Crucially, the side chain of O-methyl-homoserine features a chemically stable methyl ether. This ether linkage is resistant to the acidic conditions used for Boc removal and the final cleavage from the resin, ensuring the integrity of the side chain throughout the synthesis.
The incorporation of an O-methyl-homoserine residue can serve several strategic purposes in the design of peptidomimetics:
Methionine Surrogacy: The O-methyl-homoserine side chain is a close structural isostere of the methionine side chain, differing by the replacement of a sulfur atom with an oxygen atom. This substitution can be advantageous in creating peptide analogues where the oxidation-prone thioether of methionine is undesirable. Methionine can be easily oxidized to methionine sulfoxide (B87167) or sulfone during synthesis, purification, or storage, which can alter the peptide's conformation and biological activity. peptide.com The stable methyl ether of Hse(Me) circumvents this issue, leading to a more chemically robust final product while largely preserving the steric properties of the original peptide.
Conformational Constraint: The introduction of non-canonical amino acids can alter the local backbone conformation and restrict the rotational freedom of the peptide, locking it into a bioactive conformation. The specific dihedral angles favored by the Hse(Me) residue can influence secondary structures like β-turns or helical motifs, which are often critical for receptor binding.
While direct examples detailing the incorporation of this compound are specialized, the utility of protected homoserine derivatives as precursors for other functional non-canonical amino acids is well-documented. For instance, Boc-homoserine is a key starting material for the synthesis of the functionalizable methionine surrogate, azidohomoalanine (AHA). nih.govcaltech.edu In this process, the hydroxyl group of Boc-homoserine is activated and displaced to introduce the azide functionality, demonstrating the value of the homoserine scaffold in generating advanced building blocks for peptide modification.
The table below outlines the synthetic considerations and potential applications for incorporating this compound into peptide chains.
| Feature | Description | Significance in Peptide Synthesis |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | Compatible with standard Boc-SPPS chemistry; removed with moderate acid (e.g., TFA), allowing for stepwise chain elongation. |
| Side-Chain Moiety | -CH₂-O-CH₃ (Methyl Ether) | Chemically stable and resistant to oxidation, unlike the thioether in methionine. It is also stable to the acidic conditions of Boc-SPPS. |
| Potential Application | Methionine Analogue | Used to create peptides with enhanced chemical stability by preventing side-chain oxidation. |
| Potential Application | Conformational Scaffolding | Introduces localized conformational constraints that can stabilize secondary structures and enhance binding affinity to biological targets. |
| Synthetic Method | Boc-SPPS | The building block is coupled to a resin-bound peptide chain using standard coupling reagents such as DCC, HBTU, or HATU. |
| Cleavage & Deprotection | Strong Acid (e.g., HF, TFMSA) | Final cleavage from the resin and removal of any acid-labile side-chain protecting groups are performed using strong acids, to which the methyl ether is stable. |
By leveraging these features, peptide chemists can systematically modify peptide structures to develop new peptidomimetics with improved therapeutic potential.
Advanced Spectroscopic and Chromatographic Characterization of Homoserine Containing Peptides and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is a primary tool for the unambiguous determination of molecular structure in solution. leibniz-fmp.denih.gov For derivatives like Boc-Hse(Me)-OH, both ¹H and ¹³C NMR provide critical data for confirming the covalent structure and assessing stereochemical purity. Key proton signals typically include the tert-butoxycarbonyl (Boc) group protons around 1.4 ppm, and the various protons of the homoserine backbone. For instance, in a related compound, N-Boc glutamic acid, the Boc group's methyl protons resonate at 1.38 ppm, while methylene (B1212753) (-CH₂) and methine (-CH) protons appear at approximately 2.25-2.55 ppm and 4.45 ppm, respectively. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Boc-Amino Acid Structures This table is for illustrative purposes and shows typical chemical shift ranges for related structures.
| Functional Group | Proton Type | Typical Chemical Shift (δ) ppm |
|---|---|---|
| Boc Group | (CH₃)₃C- | ~1.4 |
| Homoserine Backbone | α-CH | ~4.0 - 4.5 |
| β-CH₂ | ~1.8 - 2.2 | |
| γ-CH₂-O | ~3.5 - 3.8 | |
| O-Methyl Group | -OCH₃ | ~3.3 |
| Amide | -NH | ~5.0 - 5.5 |
Elucidation of Diastereomeric Mixtures
The synthesis of amino acid derivatives can sometimes lead to racemization or the creation of diastereomers if multiple chiral centers are present or introduced. unipd.it NMR spectroscopy is a powerful method for detecting and quantifying diastereomeric ratios. manchester.ac.uk The presence of a second diastereomer results in a separate set of signals in the NMR spectrum. manchester.ac.ukresearchgate.net
While Boc-L-Hse(Me)-OH has a single defined stereocenter, synthetic modifications can risk epimerization. If a mixture of diastereomers were present, for example, a mixture of Boc-L-Hse(Me)-OH and Boc-D-Hse(Me)-OH formed via racemization, one could expect to see distinct sets of peaks for key protons, such as the α-proton. nih.gov Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to collapse complex multiplets into singlets, which greatly improves spectral resolution and allows for more accurate integration to determine the diastereomeric ratio (dr). manchester.ac.ukrsc.org In cases where signal overlap is severe, derivatization with a chiral agent can be used to create diastereomeric derivatives with better-resolved NMR signals. researchgate.netnih.gov For example, coupling a racemic mixture of a Boc-amino acid with a chiral amine, like (S)-naphtylethylamine, produces diastereomeric amides whose distinct NMR signals can be integrated to determine the original enantiomeric or diastereomeric ratio. unipd.it
Conformational Analysis in Solution
The solution conformation of amino acid derivatives influences their reactivity and their properties when incorporated into larger peptides. NMR techniques, particularly two-dimensional (2D) methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining these conformations. nih.gov NOESY experiments detect through-space interactions between protons that are close to each other, providing distance constraints that help define the molecule's three-dimensional structure. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling in Complex Systems
Mass spectrometry is an indispensable analytical technique for verifying the molecular weight of synthesized compounds and identifying impurities. It provides a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.
LC-MS for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is routinely used to monitor the progress of chemical reactions and to assess the purity of the final product. umn.educore.ac.uk In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. ethz.ch
After synthesis, the purity of this compound can be determined by integrating the area of the product peak in the chromatogram relative to any impurity peaks. This method is also effective for identifying isomers that may not be distinguishable by MS alone but have different retention times on the LC column. acs.org For instance, the isomers threonine and homoserine can be separated chromatographically before MS detection. acs.org Multiple reaction monitoring (MRM) is a targeted LC-MS approach that offers high sensitivity and specificity for quantifying known compounds in complex mixtures, making it a valuable tool for process control in chemical synthesis. nih.gov
High-Resolution Mass Spectrometry for Precise Structural Information
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₉NO₅), the expected exact mass can be calculated and compared to the experimental value to confirm its identity. vulcanchem.com
Table 2: Calculated HRMS Values for this compound Adducts
| Ion Adduct | Formula | Calculated Mass-to-Charge (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₂₀NO₅⁺ | 234.1336 |
| [M+Na]⁺ | C₁₀H₁₉NNaO₅⁺ | 256.1155 |
| [M+K]⁺ | C₁₀H₁₉KNO₅⁺ | 272.0895 |
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. otsuka.co.jp The fragmentation pattern is characteristic of the molecule's structure. For Boc-protected amino acids, common fragmentation pathways include the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da) and cleavage of bonds within the amino acid side chain. libretexts.orgmiamioh.edu
X-ray Crystallography for Solid-State Structural Determination of Homoserine-Derived Scaffolds
While NMR and MS provide structural information in solution and the gas phase, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique determines the precise arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and torsion angles. weizmann.ac.il
Although a specific crystal structure for this compound is not publicly documented, analyses of similar N-Boc protected amino acids and peptides have been published. researchgate.netnih.govrsc.org For example, the crystal structure of N-Boc-Δα-leucine was determined to confirm the Z-configuration of its double bond. rsc.org In another study, the X-ray analysis of a complex gramicidin (B1672133) S derivative containing Boc-protected ornithine residues revealed detailed information about its main-chain conformation and intramolecular hydrogen bonding patterns. nih.gov Such studies on related scaffolds are crucial for understanding how the Boc protecting group and side-chain modifications influence the conformational preferences and intermolecular packing of these molecules in the solid state, which can impact their material properties and role in structure-based drug design.
Confirmation of Enantiopurity through Diffraction Studies
X-ray diffraction analysis of single crystals is the definitive method for determining the absolute configuration of a chiral molecule, thereby confirming its enantiopurity. crysforma.comtcichemicals.com This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.
In the context of homoserine derivatives, researchers synthesize and crystallize the compound or a suitable derivative to perform single-crystal X-ray diffraction. researchgate.netresearchgate.net For instance, in the structural analysis of a cyclic peptide intermediate containing homoserine derivatives, crystals suitable for diffraction studies were grown from a dichloromethane (B109758)/methanol (B129727) solution. researchgate.net The analysis of the resulting diffraction pattern allows for the precise determination of bond lengths, angles, and torsion angles. A critical parameter in confirming the stereochemistry of a chiral, non-centrosymmetric crystal structure is the Flack parameter. researchgate.net A Flack parameter value close to zero provides strong evidence that the absolute structure has been correctly assigned, thus confirming the enantiopurity of the synthesized compound. researchgate.net For example, a refined Flack parameter of 0.075(14) for a cyclic peptide containing two homoserine-derived residues in the asymmetric unit confirmed the enantiopurity of the structure. researchgate.net
The process often involves the following steps:
Crystallization : Growing a single crystal of the homoserine derivative of sufficient quality. This can be a trial-and-error process to find the right solvent and conditions. tcichemicals.com
Data Collection : Mounting the crystal on a diffractometer and collecting diffraction data as it is rotated in an X-ray beam. nih.gov
Structure Solution and Refinement : Solving the crystal structure using computational methods and refining the model against the experimental data to obtain the final structure and parameters like the Flack parameter. nih.govacs.org
This method is considered the gold standard for absolute configuration determination, although its primary limitation is the requirement for a suitable single crystal. tcichemicals.com
Chromatographic Methods for Purification and Analytical Validation in Research Contexts
Chromatography is an indispensable tool for the purification and analysis of synthetic intermediates like this compound and the resulting peptides. seplite.comnih.gov Following synthesis, crude products are typically mixtures containing unreacted starting materials, reagents, and side-products. Chromatographic techniques separate these components based on their differential partitioning between a stationary phase and a mobile phase. seplite.com
For homoserine derivatives, common methods include:
Silica (B1680970) Gel Column Chromatography : Often used for purifying organic-soluble intermediates. The separation is based on polarity, with less polar compounds eluting first. For example, N-acyl-homoserine lactones have been purified from crude extracts using silica gel columns. nih.govpnas.org
Ion-Exchange Chromatography : This technique separates molecules based on their net charge and is particularly useful for purifying amino acids and peptides. Resins can be selected to selectively adsorb the target compound, allowing impurities to be washed away. seplite.com
Size-Exclusion Chromatography (GPC) : This method separates molecules based on their size and can be used to desalt a peptide sample or separate a target peptide from smaller or larger impurities. sigmaaldrich.com
Sequential Simulated Moving Bed (SSMB) chromatography represents a more advanced, continuous purification process that has been successfully applied to the production of various amino acids, offering high efficiency and yield for large-scale purification. seplite.com The choice of chromatographic method depends on the properties of the target molecule and the nature of the impurities to be removed.
HPLC Method Development for Purity and Reaction Progression
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that is central to the analytical validation of this compound and its derivatives. researchgate.net It is used to determine the purity of the final compound, quantify impurities, and monitor the progress of a chemical reaction in real-time. sigmaaldrich.comresearchgate.net
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing amino acid derivatives and peptides. iris-biotech.de In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid, TFA). iris-biotech.denih.gov A sample is injected, and a gradient of increasing organic solvent is typically used to elute the components. nih.gov The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram. iris-biotech.de
Enantiomeric Purity (Chiral HPLC): Since this compound is a chiral molecule, verifying its enantiomeric excess (e.e.) is crucial. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.comtandfonline.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for the chiral analysis of N-Boc protected amino acids. sigmaaldrich.com The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP that have different stabilities, leading to different retention times. Chiral HPLC methods can be sensitive enough to detect as little as 0.15% of the undesired enantiomer. tandfonline.com A successful method was developed for N-sulfonyl homoserine lactone derivatives that demonstrated an enantiomeric purity of 99.2% e.e. as determined by chiral HPLC. mdpi.com
Reaction Progression Monitoring: HPLC is an invaluable tool for monitoring the progress of peptide synthesis. sigmaaldrich.comsigmaaldrich.com Small aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by HPLC. This allows the chemist to observe the consumption of starting materials and the formation of the product, helping to determine when the reaction is complete and to identify the formation of any significant side-products. sigmaaldrich.com For example, the progress of native chemical ligation reactions or the removal of protecting groups can be effectively tracked by HPLC. sigmaaldrich.com
The table below summarizes typical parameters for HPLC method development.
| Parameter | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |
| Purity Analysis | Reversed-phase C18 or C4 | A: 0.1% TFA in WaterB: Acetonitrile | UV (210-220 nm) | Assessing purity of crude and purified peptides | iris-biotech.deresearchgate.net |
| Chiral Separation | CHIROBIOTIC T (Teicoplanin) | Reversed-phase or Polar Organic Mode | UV / MS | Determining enantiomeric excess of N-Boc amino acids | sigmaaldrich.com |
| Chiral Separation | Ultron Ovomucoid (OVM) | Phosphate (B84403) buffer / Acetonitrile | UV | Resolution of protected amino acids without derivatization | tandfonline.com |
| Reaction Monitoring | Reversed-phase C18 | A: 0.05% TFA in WaterB: 0.05% TFA in Acetonitrile | UV / MS | Tracking peptide synthesis and cleavage | sigmaaldrich.comnih.gov |
Circular Dichroism (CD) Spectroscopy for Conformational Studies of Homoserine-Containing Peptides
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.govnih.gov The method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Peptide bonds in ordered arrangements (e.g., α-helices, β-sheets) give rise to characteristic CD signals. ethz.ch
For peptides containing homoserine residues, CD spectroscopy provides critical insights into their conformational preferences. researchgate.net The secondary structure of a peptide is a key determinant of its biological activity and stability. nih.gov For example, studies on β-peptides containing (S)-β³-homoserine have used CD spectra to identify the presence of helical structures in aqueous solution. researchgate.net A β-heptapeptide with two serine side chains was shown to exhibit a CD pattern typical of a 3₁-helical structure in water. researchgate.net
Key features in peptide CD spectra and their structural interpretations are summarized below:
| Secondary Structure | Wavelength & Sign of CD Bands (nm) |
| α-Helix | Strong positive band ~192 nmTwo strong negative bands at ~208 nm and ~222 nm |
| β-Sheet | Negative band ~216-218 nmPositive band ~195-200 nm |
| Random Coil | Strong negative band ~198 nmWeak positive or near-zero signal >210 nm |
Mechanistic Investigations and Reactive Intermediates in Transformations of Boc Hse Me Oh
Reaction Mechanisms of Protecting Group Removal from Homoserine Derivatives
The removal of protecting groups is a fundamental step in peptide synthesis. For derivatives like Boc-Hse(Me)-OH, the acid-labile tert-butyloxycarbonyl (Boc) group is designed for straightforward cleavage, yet the process generates reactive species that can influence the outcome of the synthesis.
Acidolysis of Boc and Other Acid-Labile Protecting Groups
The standard method for the removal of the Nα-Boc protecting group is acidolysis, typically employing strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.govchempep.com The mechanism is a well-established pathway for tert-butyl carbamates. organic-chemistry.org
The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the heterolytic cleavage of the bond between the tertiary carbon and the oxygen atom, which results in the formation of a stable tertiary carbocation (t-butyl cation) and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. The t-butyl cation typically loses a proton to form the volatile byproduct isobutylene. acsgcipr.org
Protonation: The Boc group's carbonyl oxygen is protonated by the strong acid (e.g., TFA).
Carbocation Formation: The protonated intermediate fragments, leading to the formation of the free carbamic acid and a resonance-stabilized t-butyl cation.
Deprotonation and Decarboxylation: The t-butyl cation is deprotonated to isobutylene, while the carbamic acid decomposes to the free amine and carbon dioxide gas. acsgcipr.org
This process is generally efficient and selective, as the Boc group is among the most acid-sensitive protecting groups used in peptide synthesis. acsgcipr.org This high sensitivity allows for its removal without affecting more robust, acid-labile side-chain protecting groups, a key principle in orthogonal protection strategies. organic-chemistry.orgwiley-vch.de
| Step | Description | Key Intermediates/Products |
| 1 | Protonation of Boc group | Protonated carbamate |
| 2 | C-O bond cleavage | t-butyl cation, Carbamic acid |
| 3 | Fragmentation | Free amine, CO₂, Isobutylene |
Scavenger Effects in Deprotection Chemistry
A significant challenge during acidolytic deprotection is the management of the highly reactive t-butyl cation intermediate. acsgcipr.org This electrophilic species can attack any available nucleophile in the reaction mixture, leading to unwanted side reactions. Nucleophilic side chains of amino acids such as methionine (Met), cysteine (Cys), tyrosine (Tyr), and tryptophan (Trp) are particularly susceptible to alkylation by the t-butyl cation. acsgcipr.orgsigmaaldrich.com
To mitigate these side reactions, "scavengers" are added to the deprotection cocktail. Scavengers are nucleophilic compounds designed to efficiently trap, or "scavenge," the electrophilic carbocations as they are formed. organic-chemistry.orgelsevier.com This prevents the modification of the desired peptide product. sigmaaldrich.com
A side reaction of particular relevance to homoserine chemistry involves the amino acid methionine. During HF cleavage, tert-butyl cations can alkylate the thioether side chain of a C-terminal methionine residue. This intermediate can subsequently undergo an intramolecular cyclization to form a homoserine lactone, leading to peptide fragmentation. chempep.compeptide.com The addition of scavengers is essential to suppress this pathway. sigmaaldrich.com
Commonly used scavengers and their functions are detailed in the table below.
| Scavenger | Target Amino Acid(s) | Function | Reference(s) |
| Anisole / Thioanisole | Trp, Tyr, Met | Traps t-butyl cations, prevents reattachment to resin. | acsgcipr.orgsigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | Excellent scavenger for t-butyl cations, prevents tryptophan oxidation, assists in trityl group removal from Cys. | sigmaaldrich.com |
| Triisopropylsilane (TIS) | Trp | Reduces the linker cation and prevents reattachment of the peptide to the resin. | sigmaaldrich.com |
| Thiophenol | General | Prevents alkylation of nucleophilic substrates. | organic-chemistry.org |
The choice of scavenger depends on the specific amino acids present in the peptide sequence and the type of protecting groups and resin used. sigmaaldrich.com
Side Reaction Pathways and Their Control
Beyond deprotection, the activation and coupling steps in peptide synthesis present their own set of challenges, including racemization and intramolecular cyclization. For homoserine derivatives, these side reactions require careful management to ensure the integrity of the final peptide.
Investigation of Dephosphorylative Rearrangements
While this compound contains a stable methyl ether, related homoserine derivatives bearing a phosphate (B84403) group are susceptible to a characteristic side reaction known as dephosphorylative rearrangement. This phenomenon has been studied in the context of solid-phase peptide synthesis (SPPS) using Fmoc-Hse[PO(OPh)₂]-OH. thieme-connect.de
During the coupling of the subsequent amino acid, the phosphohomoserine residue can undergo an intramolecular rearrangement where the side-chain phosphate group is displaced, leading to side-product formation instead of peptide chain elongation. Research has shown that this side reaction competes directly with the desired acylation of the α-amino group. thieme-connect.de
To control this pathway, a key strategy is to maximize the rate of the desired coupling reaction. In the synthesis of a phosphopeptide containing Hse(P), researchers used a fivefold excess of the incoming protected amino acid and the coupling reagent PyBOP. This approach aimed to drive the acylation reaction to completion, thereby outcompeting the dephosphorylative rearrangement. thieme-connect.de While this specific rearrangement is characteristic of the phosphate ester, it highlights the reactivity of the homoserine side chain and the importance of optimizing coupling conditions for its derivatives.
Studies on Racemization during Activation and Coupling Steps
A persistent challenge in peptide synthesis is the preservation of stereochemical integrity. Racemization, or the loss of chiral purity, can occur during the activation of the C-terminal carboxylic acid of an amino acid for peptide bond formation. highfine.comspbu.ru This is a critical concern for all chiral amino acids, including this compound.
Two primary mechanisms are responsible for racemization during coupling:
Direct Enolization: A base can directly abstract the acidic α-proton (Hα) from the amino acid derivative, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers. mdpi.com Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often preferred over less hindered bases like triethylamine (B128534) (TEA) to minimize this pathway. highfine.com
Oxazolone (B7731731) Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to a planar, achiral intermediate. Nucleophilic attack by the incoming amine on this intermediate can yield both the desired peptide and its diastereomer. peptide.commdpi.com
The extent of racemization is influenced by the coupling reagents, solvents, temperature, and the specific amino acid being coupled. highfine.commdpi.com To control this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly included in the coupling mixture. peptide.com These additives react with the activated amino acid to form an active ester that is more resistant to racemization than other activated species but still sufficiently reactive for aminolysis. Studies involving the related Fmoc-Ser(Me)-OH have shown that coupling with DIC/HOAt proceeds successfully, indicating effective control over racemization. mdpi.com
| Factor Influencing Racemization | Control Strategy | Reference(s) |
| Activating Reagent | Use of carbodiimides (e.g., DIC) with additives. | highfine.commdpi.com |
| Base | Employ sterically hindered bases (e.g., DIPEA). | highfine.com |
| Additives | Addition of HOBt or HOAt to the coupling reaction. | peptide.commdpi.com |
Understanding Lactonization Tendencies in Homoserine Derivatives
Homoserine and its derivatives exhibit a pronounced tendency to undergo intramolecular cyclization to form a stable five-membered ring, the γ-butyrolactone, commonly known as homoserine lactone. chempep.compeptide.com This reaction is a significant side reaction that can occur under various conditions, particularly during acid-catalyzed steps like resin cleavage. chempep.comresearchgate.netgoogle.com
The mechanism involves the intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the γ-carbon of the homoserine side chain. In derivatives with a free hydroxyl group, this process is readily facilitated by acid catalysis, which protonates the hydroxyl to make it a better leaving group (water). For an O-methyl ether derivative like this compound, this direct pathway is less facile as the methoxy (B1213986) group is a poorer leaving group than a protonated hydroxyl. However, under the harsh acidic conditions of final cleavage (e.g., with HF), cleavage of the methyl ether could potentially occur, followed by rapid lactonization.
A critical factor in controlling lactonization is the protection of the C-terminal carboxyl group. Studies on Fmoc-Hse-OR1 derivatives have demonstrated that the use of a tert-butyl ester (R1 = tBu) for carboxy protection is essential to prevent extensive lactonization. In contrast, when other alkyl esters like methyl or benzyl (B1604629) were used, significant lactone formation was observed. thieme-connect.de This suggests that maintaining protection on the C-terminal carboxylate until the final deprotection step is a key strategy for minimizing this side reaction during the synthesis of peptides containing homoserine derivatives.
Design Principles and Conformational Biology of Peptides Incorporating Homoserine Derivatives
Impact of Homoserine Analogues on Peptide Secondary Structure Stability
The primary sequence of a peptide dictates its three-dimensional structure, which in turn governs its biological activity. Homoserine analogues, by imposing specific conformational constraints, can guide the peptide backbone to fold into well-defined secondary structures.
The 3₁₀-helix is the third most common secondary structure in proteins, characterized by a tight coil with three amino acid residues per turn, stabilized by hydrogen bonds between the carbonyl group of residue i and the amide proton of residue i+3. explorationpub.com While less common than the α-helix, the 3₁₀-helix is a critical conformation in many bioactive peptides and serves as a key intermediate in protein folding. explorationpub.comexplorationpub.com
Research has shown that conformationally constrained ncAAs are potent inducers of helical structures. Short peptides, in particular, are often more prone to form stable 3₁₀-helices than the corresponding α-helices. explorationpub.comexplorationpub.com A seminal study demonstrated that replacing two alanine (B10760859) residues in a known α-helical peptide with O-allyl-L-homoserine residues and then cyclizing them via ring-closing metathesis (RCM) resulted in a peptide that was distinctly 3₁₀-helical. mdpi.com This finding was confirmed through extensive analysis by CD and NMR spectroscopy, with an X-ray crystal structure revealing average dihedral angles in close agreement with those of an ideal 3₁₀-helix. mdpi.com
Other studies have reinforced the helix-promoting nature of homoserine derivatives. For example, a perfluoro-tert-butyl homoserine was shown to have a propensity for compact conformations, including α-helices, similar to that of methionine. nih.gov This ability to pre-organize a peptide into a specific helical conformation is invaluable for designing molecules that can effectively mimic one face of an α-helix to disrupt protein-protein interactions. nih.gov
The β-turn is another crucial secondary structure element, a four-residue motif that reverses the direction of the polypeptide chain. It is typically stabilized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+3. explorationpub.com Proline is famously known for its ability to induce β-turns, and synthetic proline analogues have been extensively studied for this purpose. mdpi.com
The principle of using constrained amino acids to favor specific turn types extends to other ncAAs. By restricting the available Ramachandran space, a strategically placed ncAA can make the formation of a β-turn entropically favorable. For instance, a study using a novel azepane-derived quaternary amino acid demonstrated its effectiveness as a β-turn inducer when placed at the i+1 position of a model tetrapeptide. acs.org This was confirmed through variable-temperature NMR experiments, which are used to detect the presence of stable intramolecular hydrogen bonds. acs.org Amide protons involved in such bonds are shielded from the solvent and thus show a smaller change in chemical shift with temperature. acs.org
The table below summarizes representative findings from variable-temperature NMR studies used to confirm β-turn structures induced by ncAAs.
| Peptide Model | Key Residue (Position) | Temperature Coefficient (Δδ/ΔT) of NHᵢ₊₃ (ppb·K⁻¹) | Conclusion |
| Boc-Aze(Alloc)-Gly-NHMe | Aze(Alloc) (i+1) | Low value (≤ 3) | Indicates a stable intramolecular H-bond, confirming a β-turn structure. acs.org |
| Boc-Aze(Alloc)-Ala-NHMe | Aze(Alloc) (i+1) | Low value (≤ 3) | The β-turn is maintained with Alanine at the i+2 position. acs.org |
| Boc-Aze(Alloc)-Leu-NHMe | Aze(Alloc) (i+1) | Low value (≤ 3) | The β-turn is maintained with Leucine at the i+2 position. acs.org |
| Boc-Aze(Alloc)-Val-NHMe | Aze(Alloc) (i+1) | High value (> 3) | The β-turn is disrupted, likely due to steric hindrance from the β-branched Valine side chain. acs.org |
Data synthesized from published research on β-turn induction by non-canonical amino acids. acs.org
Similarly, a cyclic peptide analogue containing a structure derived from a homoserine derivative was shown to adopt a specific Type VIa β-turn conformation in both the solid state and in aqueous solution. mdpi.com These examples highlight the power of using building blocks like Boc-Hse(Me)-OH to precisely control local peptide conformation.
Rational Design of Peptide Scaffolds and Biomimetics Utilizing Homoserine Building Blocks
Rational design aims to create molecules with predetermined structures and functions. nih.govrsc.org In peptide science, this involves selecting specific canonical and non-canonical amino acids to build scaffolds that mimic the "hotspot" residues of a protein-protein interaction or that possess novel therapeutic properties. nih.gov The incorporation of ncAAs like this compound is a key strategy for generating peptidomimetics that overcome the inherent limitations of natural peptides, such as poor stability against enzymatic degradation. nih.gov
Computational tools are central to this design process. nih.govacs.org For example, software suites like Rosetta can be used to model ncAAs onto a scaffold. nih.govacs.org The process often involves fixing the backbone of a target protein and then computationally "docking" a peptidomimetic ligand, allowing for the optimization of side-chain identities (from a library of both natural and ncAAs) and conformations to achieve the lowest possible binding energy. nih.govacs.org This in silico screening dramatically reduces the number of candidate molecules that need to be synthesized and tested experimentally, streamlining the discovery of potent and specific inhibitors or modulators. nih.gov
Theoretical and Computational Studies of Peptide Conformations and Dynamics
To fully harness the potential of ncAAs, it is crucial to understand their conformational preferences and their effect on the peptide's dynamic behavior in solution. Theoretical and computational methods are indispensable for this purpose. mdpi.com
Molecular Dynamics (MD) simulations, for example, use physics-based force fields to model the movement of every atom in the peptide and surrounding solvent over time. mdpi.comacs.org This provides a detailed picture of the peptide's conformational landscape, revealing which structures are most stable and how the peptide flexes and folds. A hybrid computational workflow might combine the strengths of a modeling tool like Rosetta to identify promising modification sites with MD simulations to validate the structural integrity and dynamic behavior of the designed peptide. acs.org
In one specific example directly relevant to O-methyl-L-homoserine, researchers used a combination of NMR data and a computational technique called NAMFIS (NMR-based Analysis of Molecular Flexibility in Solution) to analyze a peptide containing the residue. acs.org This analysis allowed them to determine the probability of various conformations being present in solution, revealing that the peptide had a significant (74%) probability of adopting a folded β-hairpin structure. acs.org Such studies provide deep, quantitative insight into the structural consequences of incorporating a specific building block like this compound.
The table below outlines some of the key computational methods used in the study and design of modified peptides.
| Computational Method | Purpose | Key Features |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a receptor. | Scores potential binding poses based on energy, identifying favorable interactions. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the physical motions of atoms and molecules over time. | Provides insight into conformational flexibility, stability, and solvent interactions. mdpi.comacs.org |
| Rosetta Design Suite | Predicts and designs protein and peptide structures. | Uses Monte Carlo algorithms to search conformational and sequence space for low-energy states; can incorporate ncAAs. nih.govacs.org |
| NAMFIS Analysis | Determines molecular flexibility and conformational populations in solution. | Integrates experimental NMR data (like NOEs and coupling constants) with theoretical force-field calculations. acs.org |
| Machine Learning (ML) | Predicts peptide properties or activities from sequence data. | Can be trained on large datasets to identify patterns that correlate sequence features with functions like bioactivity. mdpi.com |
Emerging Research Directions and Methodological Advancements with Homoserine Based Building Blocks
Development of Novel Protecting Group Strategies for Homoserine Derivatives
The success of solid-phase peptide synthesis (SPPS) relies heavily on the judicious choice of protecting groups for the α-amino group and reactive side chains. peptide.com For homoserine, with its hydroxyl side chain, effective protection is crucial to prevent unwanted side reactions. While traditional protecting groups like benzyl (B1604629) (Bzl) and tert-butyl (tBu) are commonly used, the quest for more versatile and orthogonal strategies continues. peptide.comiris-biotech.de
Orthogonality in protecting groups is paramount, allowing for the selective removal of one group without affecting others, which is essential for complex modifications like on-resin cyclization or site-specific labeling. peptide.compeptide.com The tert-butoxycarbonyl (Boc) group is a widely used α-amino protecting group, particularly in Boc-SPPS, due to its lability under mild acidic conditions. For the homoserine side chain, the trityl (Trt) group has proven valuable. The Trt group can be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758), which keeps tBu-based protecting groups intact. iris-biotech.de This orthogonality makes Fmoc-Hse(Trt)-OH a versatile building block for on-resin side-chain modifications. iris-biotech.de
Recent advancements have also focused on "safety-catch" protecting groups, which are stable to both standard Fmoc and Boc deprotection conditions but can be activated for removal under specific conditions. csic.es Arylalkyl sulfoxides are an example of such a strategy, where the stable sulfoxide (B87167) is reduced to a more acid-labile sulfide (B99878) for cleavage. csic.es While not yet widely applied to homoserine, these novel strategies hold promise for expanding the synthetic toolkit for homoserine-containing peptides. The development of protecting groups that enhance solubility, such as the isonicotinyloxycarbonyl (iNoc) group, is another area of interest, as it can help prevent aggregation during the synthesis of long or difficult peptide sequences. iris-biotech.de
Table 1: Comparison of Selected Side-Chain Protecting Groups for Homoserine
| Protecting Group | Cleavage Conditions | Orthogonality with N-α-Fmoc | Orthogonality with N-α-Boc | Key Features |
| Trityl (Trt) | Mild acid (e.g., 1% TFA) iris-biotech.de | Yes | Yes | Allows for selective deprotection for on-resin modifications. iris-biotech.de |
| tert-Butyl (tBu) | Strong acid (e.g., high concentration TFA) nih.gov | Yes | No | Cleaved simultaneously with Boc group in Boc-SPPS. bachem.com |
| Benzyl (Bzl) | Strong acid (HF) or hydrogenolysis peptide.com | Yes | Yes | A traditional protecting group, requires harsh cleavage conditions. |
This table provides a simplified comparison and does not include all possible protecting groups or cleavage conditions.
Expanding the Scope of Side-Chain Modifications on Homoserine Residues
The hydroxyl side chain of homoserine serves as a valuable handle for a variety of post-synthetic modifications, enabling the introduction of diverse functionalities. These modifications can be used to enhance peptide stability, modulate biological activity, or introduce probes for studying biological processes.
One of the key areas of exploration is the on-resin modification of the homoserine side chain after selective deprotection. For instance, resin-bound Hse(Trt) can be a precursor for modifications like phosphorylation, sulfonation, or PEGylation, which can significantly alter the peptide's pharmacokinetic properties. iris-biotech.de The ability to perform these modifications on the solid support simplifies purification and allows for the efficient generation of peptide libraries with diverse side-chain functionalities.
Furthermore, the conversion of the homoserine side chain into other functional groups opens up additional avenues for peptide engineering. For example, the hydroxyl group can be activated and displaced to introduce other functionalities. The synthesis of homoalanine derivatives from N-Cbz-L-homoserine lactone demonstrates the potential to convert the homoserine side chain into other amino acid structures. nih.gov This expands the repertoire of non-canonical amino acids that can be incorporated into peptides, offering greater control over their structure and function. bachem.com
Applications in Chemoselective Ligation and Bioconjugation Techniques
Chemoselective ligation reactions are powerful tools for the synthesis of large proteins and for the site-specific modification of biomolecules in a biological context. ethz.chthieme-connect.de These reactions involve the formation of a stable covalent bond between two mutually reactive functional groups, even in the presence of numerous other functionalities found in unprotected peptides. thieme-connect.de
Homoserine residues play a significant role in certain ligation strategies. For example, the α-ketoacid-hydroxylamine (KAHA) ligation, a robust method for protein synthesis, can result in the formation of a homoserine residue at the ligation site when cyclic hydroxylamines like 5-oxaproline (B3327250) are used. ethz.chrsc.org This has been successfully applied in the total chemical synthesis of proteins, including a 184-residue ferric heme-binding protein and the antibacterial protein AS-48. rsc.orgresearchgate.net Although the introduction of a non-native homoserine residue is a consideration, in many cases, it does not significantly impact the protein's structure or function. researchgate.net
The development of new ligation chemistries that can generate a native serine or threonine residue at the ligation site is an active area of research. ethz.ch However, the utility of homoserine-forming ligations remains significant, particularly for targets where the modification is well-tolerated. Bioconjugation, the covalent attachment of molecules to biomolecules, also benefits from chemoselective ligation techniques. The unique reactivity of groups introduced via homoserine modification can be exploited for specific labeling or crosslinking of proteins. nih.govthermofisher.com
Table 2: Overview of Ligation Strategies Involving Homoserine
| Ligation Method | Key Reactants | Resulting Residue at Ligation Site | Key Features |
| KAHA Ligation (Type II) | Peptide α-ketoacid and 5-oxaproline (a cyclic hydroxylamine) ethz.ch | Homoserine ethz.chrsc.org | Tolerates aqueous and organic solvents; has been used to synthesize proteins over 100 residues. ethz.chrsc.org |
| Serine/Threonine Ligation | Salicylaldehyde (SAL) derived ester and N-terminal Ser/Thr peptide ethz.ch | Native Serine or Threonine ethz.ch | Overcomes the limitation of forming a non-native residue. |
This table highlights key ligation methods and their relevance to homoserine.
Engineering of Enzymes for Chemoenzymatic Synthesis of Homoserine-Containing Molecules
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. qyaobio.comnih.gov This approach is particularly advantageous for the synthesis of long and complex peptides where traditional chemical methods may face challenges such as racemization and the need for extensive protecting group manipulations. qyaobio.comnih.gov
Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds. qyaobio.comnih.gov While their natural function is hydrolysis, under specific conditions (e.g., in organic solvents or frozen aqueous media), the equilibrium can be shifted towards synthesis. nih.gov The engineering of these enzymes through techniques like site-directed mutagenesis can enhance their stability, activity, and substrate specificity, broadening the scope of CEPS. qyaobio.com
For the synthesis of homoserine-containing molecules, engineered enzymes could be developed to specifically recognize and incorporate homoserine derivatives or to catalyze modifications on the homoserine side chain with high regio- and stereoselectivity. This is a burgeoning area of research with the potential to streamline the synthesis of complex, modified peptides. The use of enzymes to create stereocenters is a growing trend in chemoenzymatic synthesis and could be applied to generate novel, enantiomerically pure amino acid building blocks derived from homoserine. mdpi.com The combination of solid-phase peptide synthesis for the creation of peptide fragments and subsequent enzymatic ligation represents a powerful strategy for the assembly of large, functional proteins containing homoserine residues. asm.org
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-Hse(Me)-OH to prevent epimerization or side reactions?
- Methodological Answer : The synthesis of this compound requires precise control of reaction conditions. Key steps include:
-
Protection of the hydroxyl group : Use tert-butyloxycarbonyl (Boc) to protect the amino group under anhydrous conditions (e.g., Boc-ON or DCC-mediated coupling) .
-
Methylation of homoserine : Employ methyl iodide in alkaline conditions (e.g., NaH/DMF) while monitoring pH to avoid racemization.
-
Deprotection and purification : Acidic deprotection (e.g., TFA) followed by reverse-phase HPLC to isolate the product.
-
Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using LC-MS and H/C NMR .
- Data Table : Comparison of Common Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Boc-ON coupling | 65–75 | 92–95 | Epimerization at C-3 |
| DCC-mediated | 70–80 | 90–93 | Side-product formation |
| Solid-phase synthesis | 50–60 | 85–90 | Incomplete coupling |
Q. How is this compound characterized to confirm structural integrity and purity in academic research?
- Methodological Answer : Multi-modal analytical techniques are essential:
- NMR spectroscopy : H NMR (DMSO-d6) for methyl group confirmation (δ 1.3–1.5 ppm) and Boc-protected amine (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 248.2).
- Chromatography : HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to assess purity and detect diastereomers .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) while minimizing racemization?
- Methodological Answer :
- Activation reagents : Use HATU or PyBOP instead of DCC to enhance coupling efficiency (90–95%) and reduce racemization .
- Temperature control : Perform reactions at 0–4°C to stabilize the amino acid intermediate.
- Solvent selection : DCM/DMF (1:1) improves solubility and reduces aggregation.
- Racemization monitoring : Circular dichroism (CD) spectroscopy or Marfey’s reagent assay post-cleavage .
Q. What analytical strategies resolve contradictions in NMR data for this compound derivatives with complex stereochemistry?
- Methodological Answer :
-
2D NMR techniques : NOESY or HSQC to differentiate diastereomers via spatial correlations (e.g., methyl group proximity to chiral centers) .
-
Computational modeling : DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data.
-
Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation (if crystals are obtainable) .
- Data Table : Example of NMR Discrepancies and Solutions
| Observed Shift (ppm) | Predicted Shift (ppm) | Resolution Method |
|---|---|---|
| δ 3.8 (s, 3H) | δ 3.6 (s, 3H) | HSQC confirms methyl group assignment |
| δ 4.2 (m, 1H) | δ 4.5 (m, 1H) | NOESY shows spatial coupling to Boc group |
Q. What computational models predict the stability of this compound under varying pH conditions relevant to peptide synthesis?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate this compound in aqueous buffers (pH 2–10) to assess hydrolysis rates of the methyl ester.
- pKa calculations : Use COSMO-RS or Jaguar to predict protonation states affecting reactivity .
- Experimental validation : Compare computational results with empirical stability tests (HPLC monitoring over 24–72 hours) .
Guidelines for Rigorous Research Design
- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- Data Triangulation : Combine NMR, MS, and chromatographic data to avoid overreliance on a single method .
- Reproducibility : Document experimental parameters (e.g., solvent purity, reaction time) as per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
